molecular formula C8H10F5NS B1394040 N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine CAS No. 1287217-84-8

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

Cat. No. B1394040
M. Wt: 247.23 g/mol
InChI Key: PBZXIJYTOCWHPM-UHFFFAOYSA-N
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Description

“N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine” is a chemical compound that belongs to the class of aliphatic amines. Its molecular formula is C8H10F5NS and it has a molecular weight of 247.23 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a pentafluorosulfanyl group (SF5), and a methylamine group (NHCH3). The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Functionalization

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine can serve as a key intermediate in various organic syntheses, particularly in the construction of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. For example, the amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been demonstrated to yield valuable aniline derivatives, which are then reduced to provide diamines. These diamines act as precursors for efficiently synthesizing the mentioned heterocycles (Pastýříková et al., 2012).

Catalytic Reductive Amination

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is potentially accessible through catalytic reductive amination processes. These processes are essential in the synthesis of N-methyl- and N-alkylamines, where earth-abundant metal-based catalysts, such as cobalt oxide nanoparticles, are used to convert nitroarenes or amines and aldehydes to the desired amines under mild conditions. This method emphasizes the importance of developing convenient and cost-effective synthesis routes for N-methylated and N-alkylated amines, which are crucial in both academic research and industrial production (Senthamarai et al., 2018).

Advances in Amine Synthesis Techniques

The development of new synthetic methods for amines, including N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine, is a key area of research. Techniques such as metal-free remote oxidative benzylic C−H amination and palladium-catalyzed benzylic addition underline the ongoing efforts to refine the synthesis of amines. These methods offer novel and efficient pathways for constructing C(sp3)–N bonds and accessing heterocycle-containing amines, respectively, thus opening new avenues for the synthesis of complex amines and their derivatives (Yang et al., 2018), (Qian et al., 2010).

properties

IUPAC Name

N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZXIJYTOCWHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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